REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:10].[OH-:20].[Na+:21].O=O.[OH-].[Co+2].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[OH-:10].[Na+:21].[O-2:20].[O-2:2].[O-2:2].[O-2:2].[Co+2:6].[Co+3:6].[Co+3:6] |f:0.1,3.4,6.7.8,9.10,11.12,13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
cobalt hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Co+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 50° C
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
WAIT
|
Details
|
roasted at 350° C. for 10 hrs
|
Duration
|
10 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:10].[OH-:20].[Na+:21].O=O.[OH-].[Co+2].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[OH-:10].[Na+:21].[O-2:20].[O-2:2].[O-2:2].[O-2:2].[Co+2:6].[Co+3:6].[Co+3:6] |f:0.1,3.4,6.7.8,9.10,11.12,13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
cobalt hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Co+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 50° C
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
WAIT
|
Details
|
roasted at 350° C. for 10 hrs
|
Duration
|
10 h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |